molecular formula C21H26N2O4S B7706735 N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide

N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide

Cat. No.: B7706735
M. Wt: 402.5 g/mol
InChI Key: GBSYJYDYAFAIMR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenylethyl group, a piperidinylsulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 4-(piperidin-1-ylsulfonyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using 2-phenylethylamine.

    Final Assembly: The final compound is obtained by coupling the phenoxyacetamide intermediate with the phenylethylamine derivative under appropriate reaction conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide: can be compared with other similar compounds, such as:

  • N-(2-phenylethyl)-2-[4-(morpholin-1-ylsulfonyl)phenoxy]acetamide
  • N-(2-phenylethyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide

These compounds share similar structural features but differ in the nature of the sulfonyl group. The uniqueness of This compound lies in its specific piperidinylsulfonyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c24-21(22-14-13-18-7-3-1-4-8-18)17-27-19-9-11-20(12-10-19)28(25,26)23-15-5-2-6-16-23/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSYJYDYAFAIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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